Xinchaunling

Descripción general

Descripción

El acetato de cetrorelix es un decapéptido sintético y un antagonista de la hormona liberadora de gonadotropina (GnRH). Se utiliza principalmente en reproducción asistida para inhibir los picos prematuros de la hormona luteinizante, evitando así la ovulación prematura . Este compuesto también se está investigando por su potencial en el tratamiento de cánceres sensibles a las hormonas y trastornos ginecológicos benignos .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis del acetato de cetrorelix implica la síntesis de péptidos en fase sólida (SPPS). El proceso comienza con la carga del primer aminoácido protegido, Fmoc-D-Alanina, en una resina sensible a los ácidos . El grupo Fmoc se desprotege y el intermedio se acopla con los aminoácidos necesarios utilizando agentes de acoplamiento adecuados. La secuencia de aminoácidos incluye Fmoc-D-alanina, Fmoc-L-prolina, Fmoc-D-arginina (Pbf), Fmoc-L-leucina, Fmoc-D-citrulina, Fmoc-O-tert-butil-L-tirosina, Fmoc-O-tert-butil-L-serina, D-3-(3′-piridil)-D-alanina, Fmoc-D-4-clorofenilalanina y N-acetil-D-3-(2-naftil)alanina . El intermedio de péptido protegido se escinde de la resina y los grupos protectores de la cadena lateral se desprotegen para producir cetrorelix trifluoroacetato. Este intermedio se purifica mediante cromatografía flash y se convierte en acetato de cetrorelix mediante un método de intercambio de sales .

Métodos de Producción Industrial: La producción industrial del acetato de cetrorelix sigue rutas sintéticas similares, pero a mayor escala. El proceso implica el uso de sintetizadores de péptidos automatizados y técnicas de purificación a gran escala para garantizar un alto rendimiento y pureza .

Análisis De Reacciones Químicas

Tipos de Reacciones: El acetato de cetrorelix principalmente sufre reacciones de formación y escisión de enlaces peptídicos durante su síntesis. No suele sufrir reacciones de oxidación, reducción o sustitución en condiciones fisiológicas normales.

Reactivos y Condiciones Comunes:

Agentes de Acoplamiento: Fosgeno, carbonildiimidazol (CDI), hidroxi benzotriazol (HOBt) y otros.

Reactivos de Escisión: Ácido trifluoroacético (TFA), tioanisol, p-cresol y agua.

Productos Principales: El producto principal formado a partir de estas reacciones es el propio acetato de cetrorelix, con productos intermedios que incluyen intermedios de péptidos protegidos y cetrorelix trifluoroacetato .

Aplicaciones Científicas De Investigación

El acetato de cetrorelix tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como compuesto modelo en estudios de síntesis de péptidos.

Biología: Investigado por su papel en la inhibición de la GnRH y sus efectos sobre las hormonas reproductivas.

Medicina: Se utiliza en tecnología de reproducción asistida para prevenir la ovulación prematura.

Industria: Utilizado en la industria farmacéutica para la producción de tratamientos de fertilidad.

Mecanismo De Acción

El acetato de cetrorelix ejerce sus efectos uniéndose al receptor de la hormona liberadora de gonadotropina, actuando como un potente inhibidor de la secreción de gonadotropina . Compite con la GnRH natural por unirse a los receptores de membrana en las células pituitarias, controlando así la liberación de la hormona luteinizante y la hormona foliculoestimulante de forma dependiente de la dosis . Esta inhibición previene la ovulación prematura y regula los niveles de hormonas reproductivas .

Comparación Con Compuestos Similares

El acetato de cetrorelix se compara con otros antagonistas de la GnRH como ganirelix y degarelix . A diferencia de los agonistas de la GnRH, que inicialmente estimulan la liberación de gonadotropina antes de inhibirla, los antagonistas de la GnRH como el acetato de cetrorelix proporcionan una supresión inmediata de la liberación de gonadotropina . Esto da como resultado una duración de tratamiento más corta y menos efectos secundarios . El acetato de cetrorelix es único en su alta potencia y su inhibición específica de la GnRH, lo que lo convierte en una opción preferida en la tecnología de reproducción asistida .

Compuestos Similares:

- Ganirelix

- Degarelix

- Abarelix

Actividad Biológica

Xinchaunling, known scientifically as a compound derived from the xanthone family, exhibits a range of biological activities that are of significant interest in pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and recent research findings.

Overview of this compound

This compound is primarily recognized for its presence in various plant species, particularly those belonging to the genus Garcinia. The compound is part of a larger class of xanthones, which are polyphenolic compounds known for their diverse biological effects. Recent studies have highlighted its potential in treating various diseases, including cancer and infectious diseases.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. It interacts with bacterial membranes and inhibits the growth of various pathogens. The mechanism involves disrupting cell wall synthesis and affecting membrane integrity, leading to cell lysis.

Anticancer Effects

Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. Its anticancer activity is attributed to:

- Induction of Apoptosis : this compound triggers programmed cell death in cancer cells through the activation of caspases.

- Inhibition of Tumor Growth : It interferes with cancer cell proliferation by modulating key signaling pathways such as the PI3K/Akt and MAPK pathways.

Cardiovascular Protection

Studies suggest that this compound may offer protective effects against cardiovascular diseases. It shows potential in reducing oxidative stress and inflammation, which are critical factors in cardiovascular pathology.

Research Findings

Recent preclinical studies have focused on the pharmacological effects and applications of this compound. Below are some key findings:

Case Studies

- Cancer Treatment : A study evaluated the effects of this compound on MCF-7 breast cancer cells. Results indicated that treatment with this compound led to a significant decrease in cell viability and induced apoptosis through mitochondrial pathways.

- Infectious Disease : In vitro studies assessed the antimicrobial efficacy of this compound against common pathogens. The results showed that it inhibited bacterial growth effectively, suggesting its potential as a natural antimicrobial agent.

Propiedades

IUPAC Name |

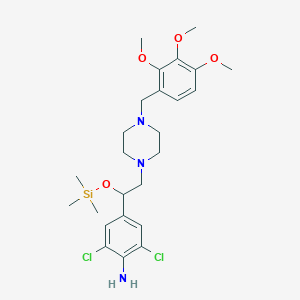

2,6-dichloro-4-[2-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]-1-trimethylsilyloxyethyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H37Cl2N3O4Si/c1-31-21-8-7-17(24(32-2)25(21)33-3)15-29-9-11-30(12-10-29)16-22(34-35(4,5)6)18-13-19(26)23(28)20(27)14-18/h7-8,13-14,22H,9-12,15-16,28H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFWAQHYDTXOLHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)CN2CCN(CC2)CC(C3=CC(=C(C(=C3)Cl)N)Cl)O[Si](C)(C)C)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H37Cl2N3O4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70909117 | |

| Record name | 2,6-Dichloro-4-(2-{4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl}-1-[(trimethylsilyl)oxy]ethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70909117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

542.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104672-12-0 | |

| Record name | Xinchaunling | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104672120 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dichloro-4-(2-{4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl}-1-[(trimethylsilyl)oxy]ethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70909117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | XC-2 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5AV2H4Z1KH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.